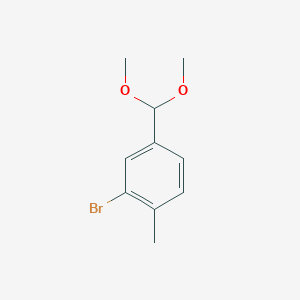
3-Bromo-4-methylbenzaldehyde dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methylbenzaldehyde dimethyl acetal is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a dimethoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylbenzaldehyde dimethyl acetal typically involves the bromination of 3,4-dimethoxytoluene. The process can be carried out in a nonpolar solvent, where bromine is generated in situ by the redox reaction of a bromate and a bromide under the influence of sulfuric acid. The bromine then undergoes electrophilic aromatic substitution with 3,4-dimethoxytoluene, followed by free radical bromination of the benzylic methyl group .
Industrial Production Methods
For industrial production, a one-pot method is often employed due to its efficiency and cost-effectiveness. This method involves the use of cheap and readily available raw materials, and the reaction is carried out under simple and safe conditions. The yield of the desired product can be significantly improved, making this method suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methylbenzaldehyde dimethyl acetal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation can yield quinones.
Aplicaciones Científicas De Investigación
3-Bromo-4-methylbenzaldehyde dimethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methylbenzaldehyde dimethyl acetal involves its interaction with various molecular targets. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form the final product . The specific pathways and targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4,5-dimethoxybenzyl alcohol
- 2-bromo-4-chlorobenzaldehyde
- 2-bromo-4-methylacetanilide
Uniqueness
3-Bromo-4-methylbenzaldehyde dimethyl acetal is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic applications and research studies.
Propiedades
Número CAS |
655237-91-5 |
|---|---|
Fórmula molecular |
C10H13BrO2 |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
2-bromo-4-(dimethoxymethyl)-1-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4-6,10H,1-3H3 |
Clave InChI |
SRYLWNKDCGYMTE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(OC)OC)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















